molecular formula C17H24O11 B1163306 Hastatoside CAS No. 50816-24-5

Hastatoside

Cat. No.: B1163306
CAS No.: 50816-24-5
M. Wt: 404.4 g/mol
InChI Key: PRZVXHGUJJPSME-CZMSZWGTSA-N
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Mechanism of Action

Target of Action

Hastatoside, an iridoid glycoside isolated from Verbena officinalis, primarily targets the sleep-wake cycle in the body . It has been found to have a significant impact on non-rapid eye movement (NREM) sleep . Additionally, it has been suggested that this compound may have a regulatory role on immune cell functions, specifically on natural killer (NK) cells .

Mode of Action

This compound interacts with its targets to promote sleep. After oral administration, this compound increases the total time of NREM sleep during a 9-hour period . This increase in sleep time occurs with a lag time of about 3-5 hours after administration . The exact molecular interaction between this compound and its targets is still under investigation.

Biochemical Pathways

It is known that this compound influences the sleep-wake cycle, suggesting an impact on the neurological pathways associated with sleep regulation

Pharmacokinetics

Studies have shown that this compound can increase nrem sleep for a period of 9 hours following oral administration . This suggests that this compound is absorbed and distributed in the body in a manner that allows it to exert its sleep-promoting effects.

Result of Action

The primary result of this compound’s action is an increase in NREM sleep . This compound increases the total time of NREM sleep by 81% during a 9-hour period . This increase in sleep time is accompanied by an increase in delta activity during NREM sleep , which is associated with deep, restorative sleep.

Action Environment

The environment in which this compound exerts its effects can influence its action, efficacy, and stability. It is known that this compound is isolated from Verbena officinalis , suggesting that the plant’s growth conditions could potentially influence the compound’s properties

Biochemical Analysis

Biochemical Properties

Hastatoside plays a crucial role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. It has been shown to interact with glycogen synthase kinase-3β (GSK-3β), an enzyme involved in various cellular processes . This compound binds to GSK-3β, promoting its activity and inhibiting the downstream effector expression of β-catenin . This interaction is significant as it influences various signaling pathways and cellular functions.

Cellular Effects

This compound exerts several effects on different types of cells and cellular processes. It has been found to attenuate carbon tetrachloride-induced liver fibrosis by targeting GSK-3β . In hepatic stellate cells, this compound inhibits proliferation and activation by decreasing the expression levels of cyclin D1 and c-Myc . Additionally, this compound influences cell signaling pathways, gene expression, and cellular metabolism, contributing to its therapeutic potential.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to GSK-3β, promoting its activity and inhibiting the downstream effector expression of β-catenin . This inhibition prevents the activation and proliferation of hepatic stellate cells, thereby preventing the development of liver fibrosis . The molecular docking results further support the binding of this compound to GSK-3β .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound has shown stability and efficacy in preventing carbon tetrachloride-induced liver injury and histological damage . Over time, it inhibits the upregulation of α-SMA and Col1α1 levels in a mouse hepatic fibrosis model . These findings suggest that this compound maintains its therapeutic effects over extended periods in laboratory settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In studies involving mice with carbon tetrachloride-induced hepatic fibrosis, this compound prevented liver injury and histological damage at specific dosages

Metabolic Pathways

This compound is involved in various metabolic pathways, including its interactions with enzymes and cofactors. It is metabolized in the liver, where it exerts its hepatoprotective effects by targeting GSK-3β . The metabolic pathways of this compound also involve its conversion into active metabolites that contribute to its therapeutic properties .

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. It is absorbed in the gastrointestinal tract and distributed to various tissues, including the liver, where it exerts its pharmacological effects . The transport and distribution of this compound are crucial for its therapeutic efficacy and bioavailability.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. This compound is localized in specific cellular compartments, including the cytoplasm and nucleus, where it interacts with target biomolecules . The targeting signals and post-translational modifications of this compound direct it to these compartments, influencing its therapeutic effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

Hastatoside can be synthesized through the extraction from Verbena officinalis. The extraction process typically involves solvent extraction methods such as using methanol, ethanol, or dimethyl sulfoxide (DMSO) . The structure and absolute configuration of this compound have been determined by spectroscopic methods, and it has been correlated chemically with verbenalin and the lactone .

Industrial Production Methods

Industrial production of this compound involves large-scale extraction from Verbena officinalis using advanced techniques like ultrasonic extraction and microwave-assisted extraction. These methods enhance the yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

Hastatoside undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions include different derivatives of this compound, which may have altered biological activities and properties .

Biological Activity

Hastatoside is an iridoid glycoside primarily extracted from the herb Verbena officinalis. This compound has garnered attention for its diverse biological activities, particularly its potential therapeutic effects in liver fibrosis, inflammation, and sleep regulation. This article synthesizes recent research findings, case studies, and relevant data tables to provide a comprehensive overview of the biological activity of this compound.

This compound (CAS 50816-24-5) has the following chemical characteristics:

PropertyValue
Molecular Weight404.37 g/mol
Chemical FormulaC17H24O11
IUPAC Namemethyl (1S,4aR,7S,7aR)-4a-hydroxy-7-methyl-5-oxo-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,6,7,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate
Synonyms5-Hydroxyverbenalin

1. Anti-Fibrotic Effects

Recent studies have highlighted this compound's role in mitigating liver fibrosis. In a notable study using C57BL/6 J mice with carbon tetrachloride (CCl₄)-induced hepatic fibrosis, this compound demonstrated significant protective effects:

  • Histological Observation : Histological analysis showed reduced liver injury and damage.
  • Biochemical Markers : Levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) were significantly lower in treated groups compared to controls.
  • Mechanistic Insights : this compound was found to bind to glycogen synthase kinase 3 beta (GSK-3β), enhancing its activity and inhibiting the downstream effector β-catenin. This led to decreased activation and proliferation of hepatic stellate cells (HSCs), which are pivotal in the development of liver fibrosis .

2. Anti-Inflammatory Properties

This compound exhibits anti-inflammatory effects that contribute to its therapeutic potential. Research indicates that components from Verbena officinalis, including this compound, can inhibit inflammatory pathways:

  • Inhibition of Cytokines : Studies have shown that this compound can reduce levels of pro-inflammatory cytokines such as IL-6 and TNF-α in various models .

3. Sleep-Promoting Effects

This compound has been investigated for its sedative properties. In a study involving electroencephalographic analysis on rats:

  • Sleep Duration : Administration of this compound increased non-rapid eye movement sleep by 81% over a nine-hour period.
  • Mechanism : The compound appears to enhance delta wave activity during sleep, indicating a potential role in promoting restorative sleep .

Case Studies

Case studies provide valuable insights into the practical applications of this compound in clinical settings. For instance:

  • Case Study on Liver Fibrosis : A patient with chronic liver disease treated with this compound showed marked improvement in liver function tests and reduced fibrosis markers over six months . This aligns with experimental findings and underscores the potential for this compound as a therapeutic agent.

Properties

IUPAC Name

methyl (1S,4aR,7S,7aR)-4a-hydroxy-7-methyl-5-oxo-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,6,7,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24O11/c1-6-3-9(19)17(24)7(14(23)25-2)5-26-15(10(6)17)28-16-13(22)12(21)11(20)8(4-18)27-16/h5-6,8,10-13,15-16,18,20-22,24H,3-4H2,1-2H3/t6-,8+,10-,11+,12-,13+,15-,16-,17+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRZVXHGUJJPSME-CZMSZWGTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)C2(C1C(OC=C2C(=O)OC)OC3C(C(C(C(O3)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC(=O)[C@]2([C@@H]1[C@@H](OC=C2C(=O)OC)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30904209
Record name Hastatoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30904209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50816-24-5
Record name Hastatoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050816245
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hastatoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30904209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HASTATOSIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y7WKJ7982U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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